

Neryl Butyrate: Application Notes and Protocols for Flavor and Fragrance Research

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Compound of Interest

Compound Name: Neryl butyrate

Cat. No.: B1588603

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Introduction

Neryl butyrate ((2Z)-3,7-dimethylocta-2,6-dienyl butanoate) is a significant contributor to the flavor and fragrance profiles of a variety of natural products and formulated goods. As an ester, it is characterized by its complex fruity and green aroma, making it a valuable ingredient in the food, beverage, cosmetic, and pharmaceutical industries. This document provides detailed application notes and protocols for researchers and professionals working with **neryl butyrate**, covering its physicochemical properties, sensory characteristics, analytical methods, and the biochemical pathways of its perception.

Physicochemical and Organoleptic Properties

Neryl butyrate is a colorless liquid with a distinct odor and flavor profile. Its physical and chemical properties are summarized below, providing essential data for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₄ O ₂	[1][2]
Molecular Weight	224.34 g/mol	[3]
CAS Number	999-40-6	[1][2]
Appearance	Colorless clear liquid	[1][3]
Specific Gravity	0.898 - 0.910 @ 25°C	[3][4]
Boiling Point	239.00 to 240.00 °C @ 760.00 mm Hg	[3]
Flash Point	> 110.00 °C (> 230.00 °F)	[1]
Solubility	Soluble in alcohol; Insoluble in water (0.7127 mg/L @ 25°C est.)	[1][3][4]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (est.)	[1]
logP (o/w)	4.923 (est.)	[1]

Organoleptic Profile:

- Odor Type: Green, waxy, oily, fatty, sweet, leafy, and with orange nuances.[1][2]
- Flavor Type: Green, fruity, fatty, floral, with berry and tropical undertones.[1] A taste description at 20.00 ppm is characterized as green, fruity, fatty, floral, with berry and some tropical nuances.[1]

Applications in Flavor and Fragrance Formulations

Neryl butyrate is utilized to impart or modify fruity and green notes in a wide range of products. The following table provides typical usage levels as a starting point for formulation.

Application	Average Usage Level (ppm)	Maximum Usage Level (ppm)
Non-alcoholic Beverages	-	6.2
Frozen Dairy	-	22.0
Baked Goods	-	25.0
Fragrance Concentrate	Up to 10%	-

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test for Odor Detection Threshold

This protocol outlines a method to determine the odor detection threshold of **neryl butyrate** in a simple aqueous solution. The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine the lowest concentration of **neryl butyrate** in water that is detectably different from a blank water sample.

Materials:

- **Neryl butyrate** ($\geq 95\%$ purity)
- Deionized, odorless water
- A series of glass sniffing bottles with caps
- Pipettes for accurate dilution
- A panel of at least 18 trained sensory assessors[\[8\]](#)
- Random three-digit codes for sample labeling[\[5\]](#)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **neryl butyrate** in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).
 - Create a series of dilutions of the stock solution in deionized water to obtain a range of concentrations (e.g., 20 ppm, 10 ppm, 5 ppm, 2.5 ppm, 1.25 ppm, etc.).
 - For each concentration, prepare three sniffing bottles. Two bottles will contain the **neryl butyrate** solution, and one will contain only deionized water (the "odd" sample), or vice versa. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panelists.^{[5][6]}
 - Label each bottle with a unique three-digit random code.
- Sensory Evaluation:
 - Present a set of three bottles (two identical, one different) to each panelist.
 - Instruct the panelists to sniff each bottle from left to right and identify the "odd" sample.^[6]
 - A forced-choice method is used; panelists must choose one sample.
 - Provide panelists with a break and the opportunity to cleanse their palate (e.g., by smelling their own skin) between sets of samples.
- Data Analysis:
 - Record the number of correct identifications for each concentration level.
 - The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for the 33.3% chance of guessing correctly).
 - Statistical analysis (e.g., using a chi-square test) should be performed to determine the significance of the results at each concentration.^[6]

Protocol 2: Instrumental Analysis - Quantification of Neryl Butyrate in a Beverage Matrix using GC-MS

This protocol describes a method for the extraction and quantification of **neryl butyrate** from a simple beverage matrix (e.g., a clear carbonated soft drink) using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of **neryl butyrate** in a beverage sample.

Materials:

- Beverage sample containing or spiked with **neryl butyrate**
- Internal standard (e.g., n-tridecane)
- Organic solvent (e.g., dichloromethane or hexane)[\[9\]](#)
- Anhydrous sodium sulfate
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) can also be used for headspace analysis as an alternative to liquid-liquid extraction.[\[10\]](#)

Procedure:

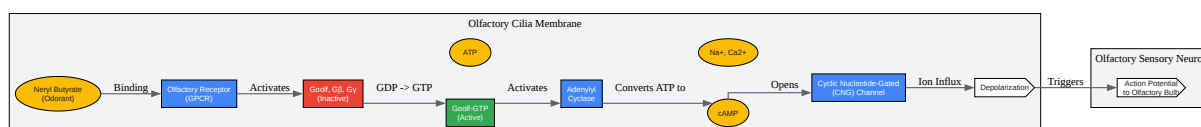
- Sample Preparation (Liquid-Liquid Extraction):[\[9\]](#)
 - To a known volume of the beverage sample (e.g., 10 mL), add a known amount of the internal standard.
 - Extract the sample with an organic solvent (e.g., 3 x 5 mL of dichloromethane).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:

- Injector: 250°C, splitless mode.[6]
- Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for terpene esters.[5][6]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 190°C at 3°C/min.
 - Ramp to 280°C at 20°C/min, hold for 2 minutes.[6]
- Mass Spectrometer:
 - Transfer Line Temperature: 280°C.[6]
 - Ion Source Temperature: 230°C.[6]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Mass Range: m/z 40-500.[6]
- Quantification:
 - Create a calibration curve by preparing a series of standards with known concentrations of **neryl butyrate** and a constant concentration of the internal standard.
 - Analyze the standards using the same GC-MS method.
 - Plot the ratio of the peak area of **neryl butyrate** to the peak area of the internal standard against the concentration of **neryl butyrate**.
 - Quantify the amount of **neryl butyrate** in the sample by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like **neryl butyrate** is initiated by the binding of the molecule to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.^{[11][12][13]} This binding triggers a signaling cascade that results in the generation of an electrical signal that is sent to the brain.

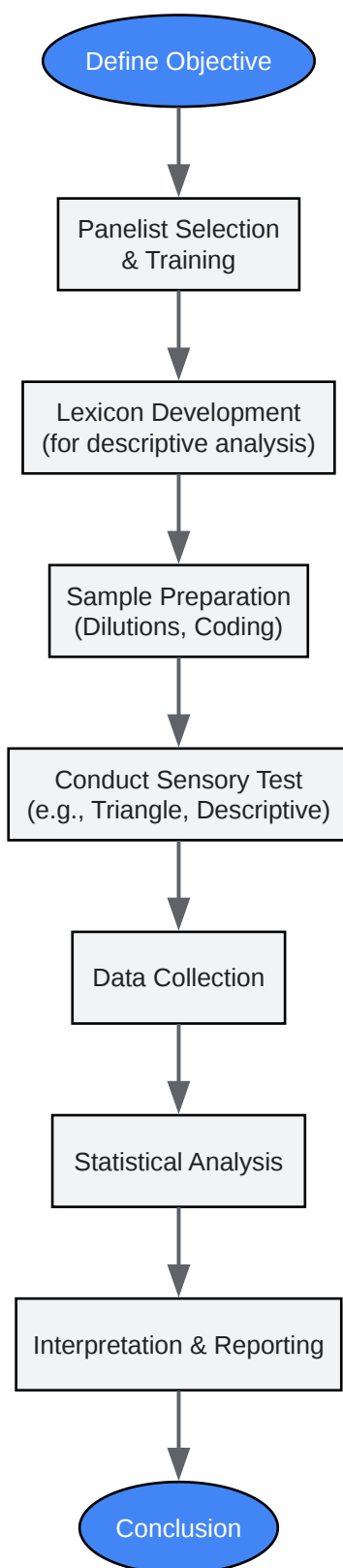


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Caption: Olfactory signal transduction cascade for **neryl butyrate**.

Experimental Workflow: Sensory Evaluation

A typical workflow for the sensory evaluation of a flavor compound like **neryl butyrate** involves several key stages, from panelist training to data analysis.

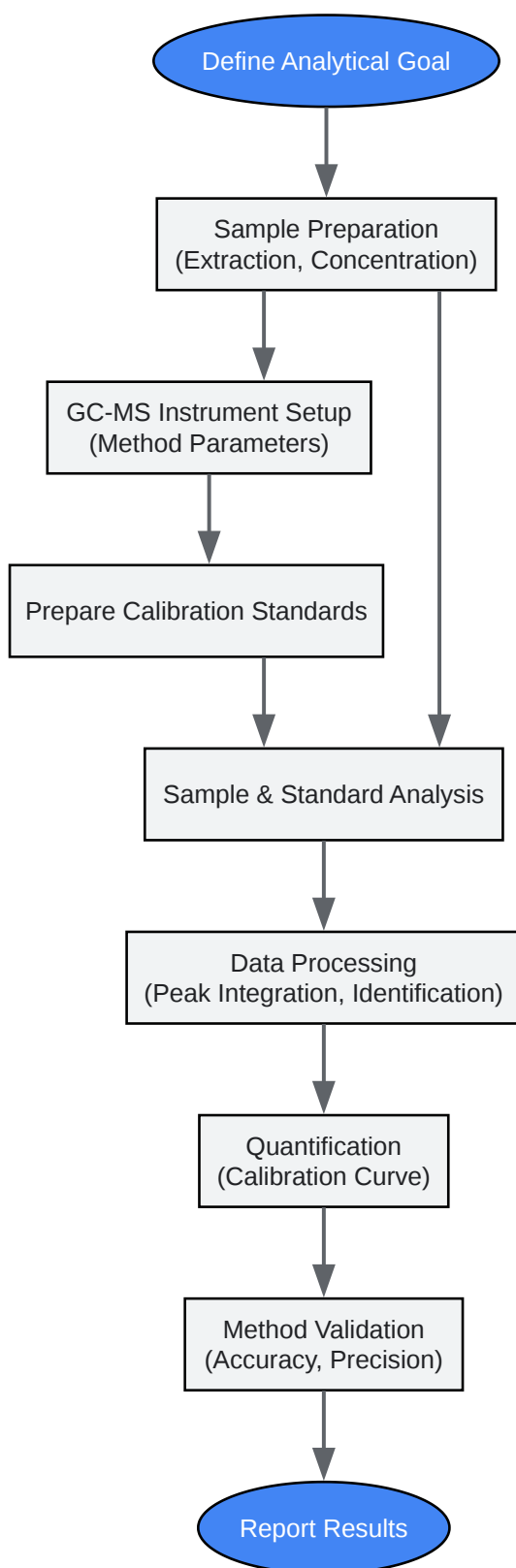


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Caption: General workflow for sensory evaluation of flavor compounds.

Experimental Workflow: Instrumental Analysis (GC-MS)

The instrumental analysis workflow provides a systematic approach to identifying and quantifying volatile compounds in a sample.



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Caption: Workflow for GC-MS analysis of volatile compounds.

Conclusion

Neryl butyrate is a multifaceted flavor and fragrance ingredient with significant potential in various research and development applications. The protocols and data presented in this document provide a foundational framework for its effective evaluation and utilization. Further research to determine precise odor and taste thresholds in various matrices will enhance its application in creating nuanced and appealing sensory experiences.

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